molecular formula C11H11N2O2 B1240504 3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl

3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl

Cat. No. B1240504
M. Wt: 203.22 g/mol
InChI Key: UMQXPTSGLUXAQK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-tryptophanyl radical is the D-enantiomer of tryptophanyl radical. It has a role as a bacterial metabolite. It is a D-amino acid radical and a tryptophanyl radical. It derives from a D-tryptophan. It is a conjugate base of a D-tryptophanyl radical cation. It is an enantiomer of a L-tryptophanyl radical.

Scientific Research Applications

  • Corrosion Inhibition :

    • Amino acid-based imidazolium zwitterions, which are closely related to the compound , have been synthesized and studied for their effectiveness as corrosion inhibitors for mild steel. These inhibitors, like 2-(3-(carboxymethyl)-1H-imidazol-3-ium-1-yl)acetate, have shown significant inhibition efficiency, as evidenced by electrochemical impedance and potentiodynamic polarization methods (Srivastava et al., 2017).
  • Synthetic Utility in Organic Chemistry :

    • The compound and its analogs have been used in reactions with dienophiles, leading to various substitution products, redox products, and Diels-Alder adducts. This highlights their utility in synthetic organic chemistry (Medion-Simon & Pindur, 1991).
  • Pharmaceutical Applications :

    • Indole derivatives, including those related to 3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl, have been explored in pharmaceutical contexts. For instance, their role in the preparation of a peptide-like diabetes drug has been investigated, indicating potential therapeutic applications (Sawai et al., 2010).
  • Cancer Research and Antitumor Activities :

    • Studies have been conducted on indole-coumarin hybrids, where the indole component is structurally related to 3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl. These hybrids have shown promise in anticancer research, with potential applications in developing novel therapeutic agents (Kamath et al., 2015).
  • Antioxidant and Antimicrobial Properties :

    • Thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies suggest potential use in developing new antimicrobial and antioxidant agents (Saundane et al., 2012).

properties

Product Name

3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl

Molecular Formula

C11H11N2O2

Molecular Weight

203.22 g/mol

InChI

InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15)/t9-/m1/s1

InChI Key

UMQXPTSGLUXAQK-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C[N]2)C[C@H](C(=O)O)N

SMILES

C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 2
3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 3
3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 4
3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 5
3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 6
3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl

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